2,2,3,3,4,4,5,5-Octafluoro-1-pentanol

Catalog No.
S1895044
CAS No.
355-80-6
M.F
C5H4F8O
M. Wt
232.07 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol

CAS Number

355-80-6

Product Name

2,2,3,3,4,4,5,5-Octafluoro-1-pentanol

IUPAC Name

2,2,3,3,4,4,5,5-octafluoropentan-1-ol

Molecular Formula

C5H4F8O

Molecular Weight

232.07 g/mol

InChI

InChI=1S/C5H4F8O/c6-2(7)4(10,11)5(12,13)3(8,9)1-14/h2,14H,1H2

InChI Key

JUGSKHLZINSXPQ-UHFFFAOYSA-N

SMILES

C(C(C(C(C(F)F)(F)F)(F)F)(F)F)O

Canonical SMILES

C(C(C(C(C(F)F)(F)F)(F)F)(F)F)O

Cosurfactant in Nanocrystal Synthesis

,2,3,3,4,4,5,5-Octafluoro-1-pentanol finds application in scientific research as a cosurfactant in the synthesis of various nanocrystals. A cosurfactant is a compound that works alongside a primary surfactant to improve the stability and properties of a colloidal suspension. In the context of nanocrystal synthesis, this translates to better control over the size, shape, and overall quality of the nanocrystals being formed.

Research has shown the effectiveness of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol in the synthesis of:

  • Silver and silver iodide nanocrystals [].

Here, the fluorinated alcohol plays a crucial role in stabilizing the precursor solution and facilitating the formation of well-defined nanocrystals with desired optical properties.

  • Ag2S nanocrystals [].

Similar to the case of silver and silver iodide nanocrystals, 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol acts as a cosurfactant, enabling the controlled synthesis of Ag2S nanocrystals exhibiting a characteristic surface plasmon resonance absorption at 330nm [].

2,2,3,3,4,4,5,5-Octafluoro-1-pentanol is an organic compound characterized by its molecular formula C5H4F8O and a molecular weight of approximately 232.07 g/mol. It consists of a pentanol backbone fully substituted with fluorine atoms at the 2nd, 3rd, 4th, and 5th positions. This structure imparts unique physical and chemical properties such as high thermal stability and low surface tension. The compound is typically a colorless liquid at room temperature and is soluble in organic solvents but exhibits limited solubility in water .

Including:

  • Esterification: Reacts with acids to form esters.
  • Dehydrofluorination: Under strong basic conditions or heat, it can lose hydrogen fluoride to form alkenes.
  • Oxidation: Can be oxidized to form corresponding carbonyl compounds.

Due to the presence of the hydroxyl group (-OH), it can also engage in hydrogen bonding which affects its solubility and reactivity compared to non-fluorinated alcohols .

Several methods exist for synthesizing 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol:

  • Fluorination of Alcohols: Direct fluorination of 1-pentanol using fluorinating agents.
  • Electrophilic Fluorination: Utilizing electrophilic reagents to introduce fluorine into the alcohol structure.
  • Perfluorinated Reagents: Employing perfluorinated compounds in reactions that yield octafluoro derivatives.

These methods often require careful control of reaction conditions due to the reactivity of fluorinated intermediates .

2,2,3,3,4,4,5,5-Octafluoro-1-pentanol has several applications:

  • Nanotechnology: Used as a cosurfactant in the synthesis of silver and silver iodide nanocrystals.
  • Fluorinated Surfactants: Its unique surface-active properties make it suitable for use in specialized surfactants.
  • Chemical Intermediates: Serves as a precursor in the synthesis of other fluorinated compounds .

Interaction studies involving 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol primarily focus on its behavior in various chemical environments. It has been noted to react violently with strong oxidizers and may pose risks under certain conditions. The compound's interactions with biological systems are not well-documented but suggest potential impacts on membrane dynamics due to its amphiphilic nature .

Several compounds share structural similarities with 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
PerfluoropentanolC5H7F11OFully fluorinated; higher fluorine content
1-PentanolC5H12ONon-fluorinated; different physical properties
2-Hydroxyperfluoropentanoic AcidC5H7F11O3Contains carboxylic acid functional group

Uniqueness of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol:
This compound stands out due to its specific arrangement of fluorine atoms which significantly alters its chemical behavior compared to both non-fluorinated alcohols and other fluorinated compounds. Its unique properties make it particularly useful in niche applications such as nanotechnology and specialized surfactants .

XLogP3

2.4

Boiling Point

140.5 °C

UNII

D05K8EJX15

GHS Hazard Statements

Aggregated GHS information provided by 62 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (93.55%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.39%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

355-80-6

Wikipedia

2,2,3,3,4,4,5,5-octafluoro-1-pentanol

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

General Manufacturing Information

1-Pentanol, 2,2,3,3,4,4,5,5-octafluoro-: ACTIVE

Dates

Modify: 2023-08-16

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